![molecular formula C20H16N6O4S B4964234 4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one](/img/structure/B4964234.png)
4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly interesting due to its unique structure, which combines a pyrazolone ring with thiazole and nitrophenyl groups, making it a potential candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 3-nitroaniline. This involves treating 3-nitroaniline with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxybenzaldehyde in the presence of sodium carbonate to form the azo compound.
Cyclization: The resulting azo compound undergoes cyclization with 5-methyl-2-thiazolamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological stain due to its vivid color.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the dyeing industry for coloring textiles and other materials.
Mechanism of Action
The mechanism of action of 4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one involves its interaction with biological molecules. The azo group can undergo reduction in the presence of enzymes, leading to the formation of aromatic amines, which can interact with DNA and proteins, potentially leading to antimicrobial or anticancer effects. The thiazole and pyrazolone rings may also contribute to its biological activity by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
- 4-(benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one
Uniqueness
4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one is unique due to its combination of functional groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4S/c1-12-18(23-22-15-6-2-4-13(8-15)10-27)19(28)25(24-12)20-21-17(11-31-20)14-5-3-7-16(9-14)26(29)30/h2-9,11,18,27H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTRABRZANKBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC(=C2)CO)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
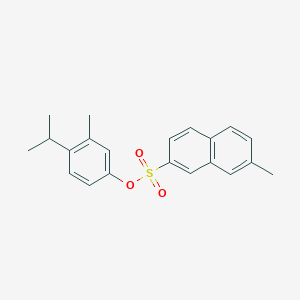
![N-(2-furylmethyl)-2-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4964160.png)
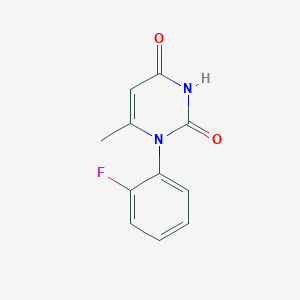
![4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4964166.png)
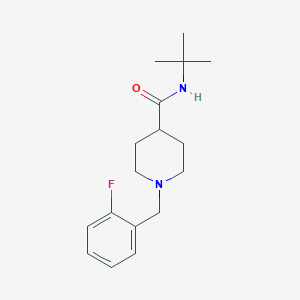
![dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B4964178.png)
![(4Z)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4964193.png)
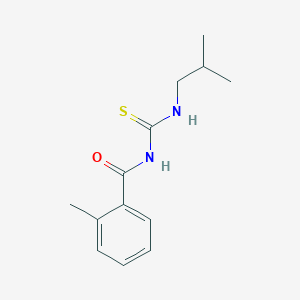
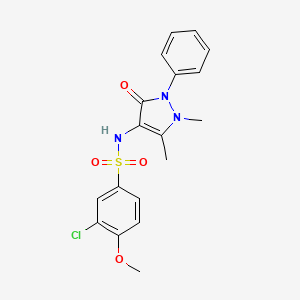
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4964223.png)
![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B4964229.png)
![N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B4964231.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]glycinamide](/img/structure/B4964259.png)
![5-{6-[(2,4-Difluorophenyl)amino]pyridazin-3-yl}-2-ethylbenzenesulfonamide](/img/structure/B4964266.png)
